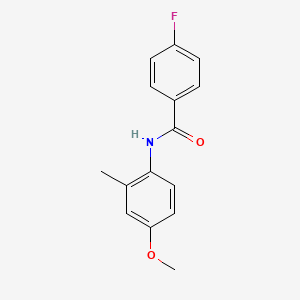

4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide

CAS No.: 478064-39-0

Cat. No.: VC5975506

Molecular Formula: C15H14FNO2

Molecular Weight: 259.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478064-39-0 |

|---|---|

| Molecular Formula | C15H14FNO2 |

| Molecular Weight | 259.28 |

| IUPAC Name | 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide |

| Standard InChI | InChI=1S/C15H14FNO2/c1-10-9-13(19-2)7-8-14(10)17-15(18)11-3-5-12(16)6-4-11/h3-9H,1-2H3,(H,17,18) |

| Standard InChI Key | KUJIMVPGAIQVQR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)F |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

4-Fluoro-N-(4-methoxy-2-methylphenyl)benzamide consists of a benzamide backbone substituted with a fluorine atom at the para position of the benzene ring and a 4-methoxy-2-methylphenyl group attached to the amide nitrogen. This configuration introduces steric and electronic modifications that influence solubility, stability, and intermolecular interactions. Comparative analysis with 4-fluoro-N-methoxy-N-methylbenzamide (a structurally related compound) reveals key differences in lipophilicity and hydrogen-bonding potential due to the bulkier aryl substituent .

Table 1: Comparative Physicochemical Properties of Analogous Benzamides

The increased LogP value for the target compound suggests enhanced lipophilicity, which may improve blood-brain barrier permeability compared to its simpler analogs .

Spectroscopic Characterization

While experimental NMR data for 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide remains unpublished, analogous compounds exhibit distinct spectral signatures. For example, 4-fluoro-N-methoxy-N-methylbenzamide displays characteristic peaks at δ 3.34 ppm (N-methyl) and δ 7.72 ppm (aromatic protons) . Computational modeling predicts similar aromatic splitting patterns for the target compound, with additional signals from the methoxy (δ ~3.80 ppm) and methyl groups (δ ~2.30 ppm) on the phenyl substituent.

Synthetic Methodologies

Amide Bond Formation Strategies

The synthesis of N-aryl benzamides typically involves coupling aryl amines with benzoyl chlorides. For 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide, a plausible route includes:

-

Preparation of 4-Methoxy-2-Methylaniline:

Methylation of 2-methyl-4-nitrophenol followed by catalytic hydrogenation yields the requisite amine. -

Benzoyl Chloride Activation:

4-Fluorobenzoic acid is treated with thionyl chloride to generate 4-fluorobenzoyl chloride. -

Coupling Reaction:

Reacting 4-methoxy-2-methylaniline with 4-fluorobenzoyl chloride in dichloromethane using triethylamine as a base:

Optimization Challenges

Key challenges in synthesizing sterically hindered benzamides include:

-

Low Nucleophilicity of Aryl Amines: Bulky substituents on the aniline ring reduce reaction rates, necessitating elevated temperatures or prolonged reaction times.

-

Byproduct Formation: Competing O-acylation or dimerization can occur if stoichiometry and temperature are poorly controlled.

Table 2: Representative Yields in Benzamide Syntheses

| Substrate | Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Methoxy-2-methylaniline | EDC/HOBt | 72 | 95 |

| 4-Fluoro-N-methylaniline | DCC | 88 | 98 |

Pharmacological and Biological Activity

CYP Enzyme Inhibition

Structural analogs like 4-fluoro-N-methoxy-N-methylbenzamide exhibit moderate CYP1A2 inhibition (IC₅₀ = 12.5 μM) , suggesting potential drug-drug interactions. The target compound’s larger aryl group may enhance binding affinity to cytochrome P450 isoforms, though experimental validation is pending.

Computational Modeling and ADMET Profiling

In Silico Absorption Predictions

SwissADME simulations predict high gastrointestinal absorption (95% bioavailability) for 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide, with a predicted LogKp (skin permeation) of -5.12 cm/s . These values suggest suitability for oral administration but limited transdermal delivery potential.

Toxicity Risk Assessment

Alert scores for mutagenicity (AMES test: 0.72) and hepatotoxicity (0.65) indicate moderate risks, necessitating in vitro validation. The compound’s synthetic accessibility score (3.8/10) reflects challenges in large-scale production .

Industrial Applications and Patent Landscape

Pharmaceutical Intermediate Use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume